Methyl 3-(1H-benzo[D]imidazol-2-YL)benzoate
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Overview
Description
“Methyl 3-(1H-benzo[D]imidazol-2-YL)benzoate” is a compound that contains an imidazole moiety . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .
Synthesis Analysis
The synthesis of imidazole-containing compounds often involves the use of simple starting materials . For example, 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde was prepared starting from simple salicylaldehyde .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties .Scientific Research Applications
Synthesis and Chemical Properties
- Methyl 3-(1H-benzo[D]imidazol-2-YL)benzoate and related compounds have been a focus in the synthesis of novel compounds for various applications. For instance, a study by Zhang Qinglon (2014) discusses the synthesis of a similar compound, Methyl 2-hydroxyl-4-(5,6-dinitro-1H-benzo[2,3-d] imidazole-2-yl)benzoate, and its use in creating high-performance polymers (Zhang Qinglon, 2014).
Anticancer Activity
- Benzimidazole derivatives, which include Methyl 3-(1H-benzo[D]imidazol-2-YL)benzoate, have shown potential in anticancer research. A study by Mohammad Rashid (2020) highlights the synthesis of bis-benzimidazole compounds and their notable anticancer activity, as investigated at the National Cancer Institute (Rashid, 2020).
Radiochemistry and Imaging Applications
- In radiochemistry, specifically for imaging in Alzheimer's disease, derivatives of Methyl 3-(1H-benzo[D]imidazol-2-YL)benzoate have been synthesized. Mingzhang Gao et al. (2018) developed Carbon-11-labeled CK1 inhibitors for potential use as PET radiotracers (Gao, Wang, & Zheng, 2018).
Corrosion Inhibition
- The derivatives of Methyl 3-(1H-benzo[D]imidazol-2-YL)benzoate, such as 1,3,4-oxadiazole derivatives, have been investigated for their corrosion inhibition properties. Research by P. Ammal et al. (2018) demonstrated the effectiveness of these compounds in protecting mild steel in sulphuric acid environments (Ammal, Prajila, & Joseph, 2018).
Coordination Polymers and Crystallography
- These compounds also play a role in the development of coordination polymers. R. Agarwal and P. K. Bharadwaj (2015) synthesized a novel three-dimensional Co(II) coordination polymer using a related ligand, demonstrating the compound's utility in crystallography and material science (Agarwal & Bharadwaj, 2015).
Future Directions
properties
IUPAC Name |
methyl 3-(1H-benzimidazol-2-yl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-19-15(18)11-6-4-5-10(9-11)14-16-12-7-2-3-8-13(12)17-14/h2-9H,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDZFFOAJFKWQMS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=NC3=CC=CC=C3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90587638 |
Source
|
Record name | Methyl 3-(1H-benzimidazol-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90587638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(1H-benzo[D]imidazol-2-YL)benzoate | |
CAS RN |
421552-88-7 |
Source
|
Record name | Methyl 3-(1H-benzimidazol-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90587638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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